molecular formula C16H17N5O3 B10984011 N-[2-(furan-2-yl)ethyl]-2-[4-(2-methyl-2H-tetrazol-5-yl)phenoxy]acetamide

N-[2-(furan-2-yl)ethyl]-2-[4-(2-methyl-2H-tetrazol-5-yl)phenoxy]acetamide

Cat. No.: B10984011
M. Wt: 327.34 g/mol
InChI Key: OIPAICDDEOXNKO-UHFFFAOYSA-N
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Description

N-[2-(furan-2-yl)ethyl]-2-[4-(2-methyl-2H-tetrazol-5-yl)phenoxy]acetamide is a synthetic organic compound characterized by its unique structure, which includes a furan ring, a tetrazole ring, and a phenoxyacetamide moiety. This compound is of interest in various fields of scientific research due to its potential biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(furan-2-yl)ethyl]-2-[4-(2-methyl-2H-tetrazol-5-yl)phenoxy]acetamide typically involves multiple steps:

  • Formation of the Furan-2-yl Ethylamine Intermediate

      Starting Material: Furan-2-carboxaldehyde

      Reaction: Reduction using sodium borohydride (NaBH4) to form furan-2-ylmethanol, followed by conversion to furan-2-ylmethylamine using ammonium chloride (NH4Cl) and sodium cyanoborohydride (NaBH3CN).

  • Synthesis of the Tetrazole Derivative

      Starting Material: 4-bromo-2-methylbenzonitrile

      Reaction: Cyclization with sodium azide (NaN3) in the presence of a copper catalyst to form 4-(2-methyl-2H-tetrazol-5-yl)phenol.

  • Coupling Reaction

      Intermediate: Furan-2-ylmethylamine and 4-(2-methyl-2H-tetrazol-5-yl)phenol

      Reaction: Coupling using a suitable coupling agent like N,N’-dicyclohexylcarbodiimide (DCC) to form the final product, this compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the reactions using larger quantities of reagents and solvents.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation

    • The furan ring can undergo oxidation reactions, typically using oxidizing agents like hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA).
  • Reduction

    • The nitro group in the tetrazole ring can be reduced to an amine using reducing agents like palladium on carbon (Pd/C) and hydrogen gas (H2).
  • Substitution

    • The phenoxyacetamide moiety can undergo nucleophilic substitution reactions, where the phenoxy group can be replaced by other nucleophiles under basic conditions.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide (H2O2), m-chloroperbenzoic acid (m-CPBA)

    Reducing Agents: Palladium on carbon (Pd/C), hydrogen gas (H2)

    Coupling Agents: N,N’-dicyclohexylcarbodiimide (DCC)

Major Products Formed

    Oxidation: Formation of furan-2,5-dione derivatives

    Reduction: Formation of amine derivatives from nitro groups

    Substitution: Formation of various substituted phenoxyacetamides

Scientific Research Applications

Chemistry

    Catalysis: The compound can be used as a ligand in coordination chemistry for catalysis.

    Material Science: Potential use in the development of new materials with specific electronic properties.

Biology

    Enzyme Inhibition: Potential inhibitor of specific enzymes due to its unique structure.

    Receptor Binding: May act as a ligand for certain biological receptors.

Medicine

    Drug Development: Investigated for its potential as a therapeutic agent in treating various diseases.

    Pharmacokinetics: Studied for its absorption, distribution, metabolism, and excretion (ADME) properties.

Industry

    Agriculture: Potential use as a pesticide or herbicide.

    Pharmaceuticals: Used in the synthesis of other pharmaceutical compounds.

Mechanism of Action

The mechanism of action of N-[2-(furan-2-yl)ethyl]-2-[4-(2-methyl-2H-tetrazol-5-yl)phenoxy]acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The furan and tetrazole rings may facilitate binding to active sites, while the phenoxyacetamide moiety could interact with hydrophobic pockets within the target protein. This binding can inhibit the activity of the target enzyme or modulate receptor function, leading to the compound’s biological effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[2-(furan-2-yl)ethyl]-2-[4-(2-methyl-2H-tetrazol-5-yl)phenoxy]acetamide is unique due to the combination of its structural features, which confer specific biological activities not commonly found in other similar compounds. The presence of both furan and tetrazole rings, along with the phenoxyacetamide moiety, allows for diverse interactions with biological targets, making it a versatile compound in scientific research.

Properties

Molecular Formula

C16H17N5O3

Molecular Weight

327.34 g/mol

IUPAC Name

N-[2-(furan-2-yl)ethyl]-2-[4-(2-methyltetrazol-5-yl)phenoxy]acetamide

InChI

InChI=1S/C16H17N5O3/c1-21-19-16(18-20-21)12-4-6-14(7-5-12)24-11-15(22)17-9-8-13-3-2-10-23-13/h2-7,10H,8-9,11H2,1H3,(H,17,22)

InChI Key

OIPAICDDEOXNKO-UHFFFAOYSA-N

Canonical SMILES

CN1N=C(N=N1)C2=CC=C(C=C2)OCC(=O)NCCC3=CC=CO3

Origin of Product

United States

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